Technical Monograph: 2-Ethyl-13C2-3-ethyl-5-methylpyrazine
Technical Monograph: 2-Ethyl-13C2-3-ethyl-5-methylpyrazine
The following technical guide details the specifications, application, and analytical methodology for 2-Ethyl-13C2-3-ethyl-5-methylpyrazine , a stable isotope-labeled internal standard used primarily in the quantitation of alkylpyrazines in complex matrices.[1]
Advanced Stable Isotope Standard for Mass Spectrometry[1]
Executive Summary
2-Ethyl-13C2-3-ethyl-5-methylpyrazine is a high-purity stable isotope-labeled analog of the potent flavor compound 2,3-diethyl-5-methylpyrazine.[1] It is engineered specifically for use as an Internal Standard (IS) in Stable Isotope Dilution Analysis (SIDA) .
In quantitative mass spectrometry (GC-MS or LC-MS), the accuracy of trace-level analysis is often compromised by matrix effects, extraction inefficiencies, and instrument drift. This 13C2-labeled isotopologue mitigates these variances by exhibiting near-identical physicochemical behavior to the target analyte while maintaining a distinct mass shift (+2 Da), allowing for precise, self-correcting quantification.[1]
Chemical Identity & Specifications
Unlike common deuterated standards (which may suffer from deuterium exchange or slight chromatographic shifts), Carbon-13 labeling offers superior stability and co-elution characteristics.
| Property | Specification |
| Compound Name | 2-Ethyl-13C2-3-ethyl-5-methylpyrazine |
| Parent Compound | 2,3-Diethyl-5-methylpyrazine |
| Parent CAS | 18138-04-0 (Unlabeled) |
| Labeled CAS | Not Formally Assigned (Custom Synthesis) |
| Chemical Formula | C713C2H14N2 |
| Molecular Weight | 152.23 g/mol (approx. +2 Da shift from 150.[1][2]22) |
| Isotopic Purity | ≥ 99 atom % 13C |
| Chemical Purity | ≥ 95% (GC-FID) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in methanol, ethanol, dichloromethane; slightly soluble in water. |
Structural Visualization
The label (13C2) is located on one of the ethyl side chains. This specific positioning ensures the label is retained during typical fragmentation pathways in Electron Ionization (EI), preserving the mass shift in the quantifier ion.
Synthesis & Production Logic
The synthesis of side-chain labeled alkylpyrazines typically follows a Grignard Alkylation or Condensation pathway to ensure regiospecificity.[1]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow for synthesizing the labeled standard from a chloropyrazine precursor, ensuring the 13C label is introduced exclusively at the ethyl position.
Analytical Application: SIDA Protocol
Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantifying volatiles in food, fragrance, and biological samples. The protocol below uses 2-Ethyl-13C2-3-ethyl-5-methylpyrazine to correct for recovery losses during extraction.
The Principle of Self-Validation
By spiking the sample before extraction, the IS experiences the exact same physical stresses (evaporation, partition coefficients, adsorption) as the analyte. The final ratio of Analyte/IS remains constant regardless of volume loss.
Experimental Workflow (GC-MS)
Step 1: Internal Standard Spiking [1]
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Prepare a working solution of the IS in Methanol (e.g., 10 µg/mL).
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Add IS to the sample matrix (e.g., ground coffee, plasma, soil) to achieve a final concentration of ~50-100 ppb.
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Critical: Allow 30 minutes of equilibration time for the IS to bind to the matrix similarly to the native analyte.
Step 2: Extraction (HS-SPME)
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Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is recommended for pyrazines.
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Condition: Incubate at 50°C for 30 min with agitation.
Step 3: GC-MS Acquisition
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Column: Polar phase (e.g., DB-WAX or SolGel-Wax) to separate pyrazines from non-polar interferences.[1]
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Ionization: Electron Impact (70 eV).
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Mode: SIM (Selected Ion Monitoring).
Step 4: Quantification
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Target Ion (Analyte): m/z 150 (Molecular Ion) or m/z 121 (Base Peak).
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Target Ion (IS): m/z 152 (Molecular Ion) or m/z 123 (Base Peak).
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Calculation: Use the area ratio (AreaAnalyte / AreaIS) plotted against the concentration ratio.
SIDA Logic Diagram
Mass Spectrometry Interpretation
When using this standard, proper ion selection is critical to avoid "cross-talk" (isotopic contribution of the analyte to the IS channel and vice versa).
| Ion Type | Unlabeled Analyte (m/z) | 13C2-Labeled IS (m/z) | Notes |
| Molecular Ion (M+) | 150 | 152 | Primary Quantifier.[1] Cleanest baseline. |
| Fragment (M-CH3) | 135 | 137 | Loss of methyl group (ring or side chain).[1] |
| Fragment (M-C2H5) | 121 | 123 | Loss of ethyl group.[1] |
Note on Cross-Talk: Natural abundance of 13C, 15N, and 2H in the native analyte creates an "M+2" isotope peak at m/z 152.
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Correction: Ensure chromatographic separation is adequate, or if co-eluting (ideal for SIDA), calculate the theoretical contribution of the native M+2 to the IS signal and subtract it if the analyte concentration is extremely high (>100x IS concentration).
Storage and Stability
Pyrazines are volatile and susceptible to oxidation and photolysis.
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Temperature: Store neat material at -20°C .
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Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the alkyl side chains.
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Solution: Working solutions in Methanol are stable for 6 months at -20°C. Avoid aqueous storage.
References
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National Institute of Standards and Technology (NIST). Pyrazine, 2,3-diethyl-5-methyl- (Parent Compound Data).[1] NIST Chemistry WebBook, SRD 69. [Link]
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AromaLab. Stable Isotope Standards for Flavor Analysis. (Reference for commercial availability of custom pyrazine isotopes). [Link]
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PubChem. 2,3-Diethyl-5-methylpyrazine (Compound Summary). National Library of Medicine. [Link]
